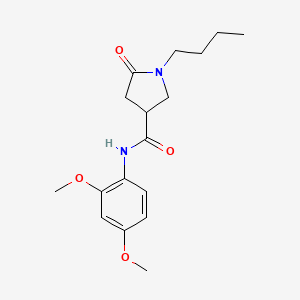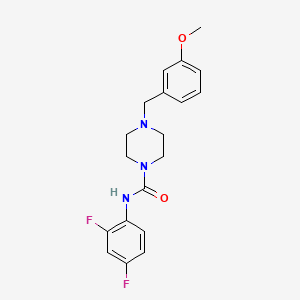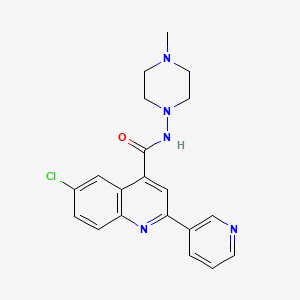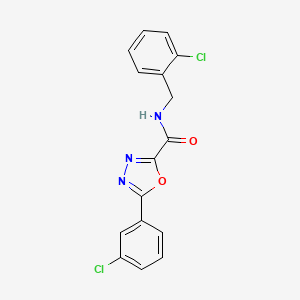![molecular formula C14H19N3O3S B4792440 N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4792440.png)
N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide, also known as AMPPH, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it an interesting subject for scientific research. In
Mécanisme D'action
The mechanism of action of N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and survival. One study found that N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory activity, as well as antioxidant properties. N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has also been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its relatively low toxicity compared to other anti-cancer drugs. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of studying N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide's mechanism of action, particularly its interactions with specific enzymes involved in cancer cell growth and survival. Additionally, further studies are needed to determine the optimal dosage and administration route for N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide in vivo. Finally, the potential use of N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide in combination with other anti-cancer drugs should be explored to determine if it can enhance their efficacy.
Conclusion:
In conclusion, N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is a synthetic compound that has shown promise as a potential cancer treatment. Its anti-cancer properties, as well as its anti-inflammatory and antioxidant effects, make it an interesting subject for scientific research. While there are still many questions to be answered about its mechanism of action and optimal use, the future looks bright for N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide as a potential therapeutic agent.
Applications De Recherche Scientifique
N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-9-15-14(21)17-16-13(18)10(2)20-12-7-5-11(19-3)6-8-12/h4-8,10H,1,9H2,2-3H3,(H,16,18)(H2,15,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVFYAAMNIRIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC=C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-allyl-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4792375.png)


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4792386.png)
![N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4792394.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4792400.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4792438.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4792447.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4792449.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4792453.png)

